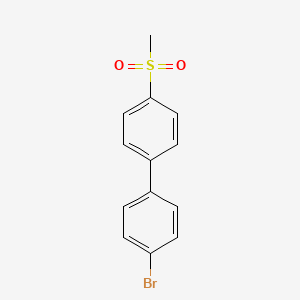

4'-Bromo-4-methanesulfonyl-biphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4’-Bromo-4-methanesulfonyl-biphenyl is a chemical compound with the molecular formula C13H11BrO2S and a molecular weight of 311.193. It is used for research and development purposes .

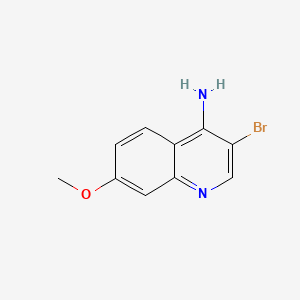

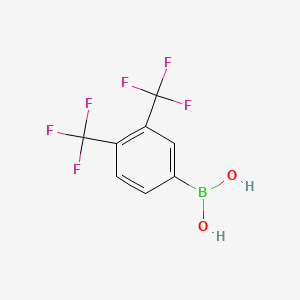

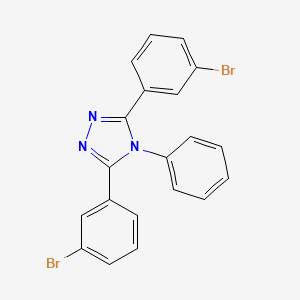

Molecular Structure Analysis

The molecular structure of 4’-Bromo-4-methanesulfonyl-biphenyl consists of a biphenyl core with a bromine atom and a methanesulfonyl group attached to the 4’ and 4 positions respectively.Applications De Recherche Scientifique

Cyanation and Derivative Synthesis

The research involving 4'-Bromo-4-methanesulfonyl-biphenyl spans across various chemical synthesis techniques, including the fluoride-free cyanation of alkyl halides and sulfonates. A notable application is in the synthesis of nitrile compounds from alkyl halides using trimethylsilyl cyanide with fluoride-free inorganic salts as additives. This method offers an efficient route to obtain nitrile derivatives, exemplified by the transformation of 4-(hydroxymethyl)benzyliodide, O-protected by the silyl group, into a phenylacetonitrile derivative with a 99% yield without desilylation (Yabe, Mizufune, & Ikemoto, 2009).

Structural Analysis and Molecular Packing

The structure and molecular packing of compounds related to 4'-Bromo-4-methanesulfonyl-biphenyl, such as N-(4-Fluorophenyl)methanesulfonamide, showcase the influence of substituents on molecular geometry and intermolecular interactions. These studies reveal how slight variations in substituents, such as the fluoro, bromo, or nitro groups, do not significantly alter the space group but impact certain geometric and torsional angles, affecting the molecule's biological activity potential (Gowda, Foro, & Fuess, 2007).

Sulfonation and Chemical Reactivity

The intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols presents another area of research, where the sulfonation process of various phenyl methanesulfonates has been thoroughly investigated. This research provides insights into the chemical reactivity and sulfonation outcomes of different substituents, offering a deeper understanding of sulfonic acid derivatives' synthesis and degradation pathways (Wit, Woldhuis, & Cerfontain, 2010).

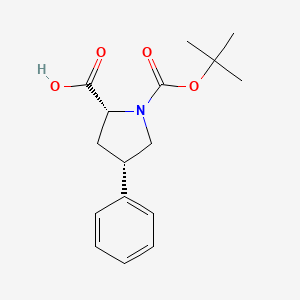

Selective Hydrolysis and Chemical Transformations

Selective hydrolysis studies involving methanesulfonate esters, including those structurally similar to 4'-Bromo-4-methanesulfonyl-biphenyl, highlight the chemical transformations useful in synthesizing and purifying chemical compounds. These studies focus on the pH-dependent hydrolysis processes, which are crucial for the selective removal of protective groups in synthetic chemistry, thus aiding in the development of more efficient and cleaner chemical synthesis routes (Chan, Cox, & Sinclair, 2008).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-4-methylsulfonylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2S/c1-17(15,16)13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTINVFKRYFGCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60729548 |

Source

|

| Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-4-methanesulfonyl-biphenyl | |

CAS RN |

1774-28-3 |

Source

|

| Record name | 4-Bromo-4'-(methanesulfonyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60729548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)

![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)

![tert-Butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B598310.png)

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)